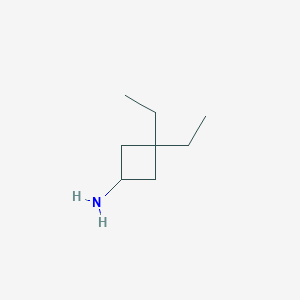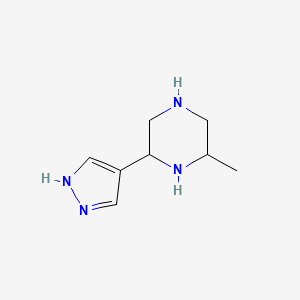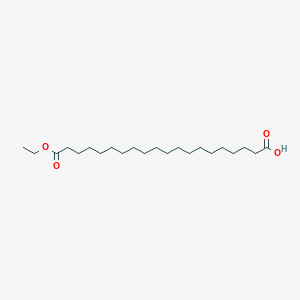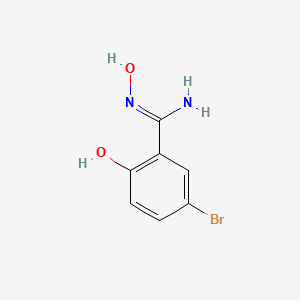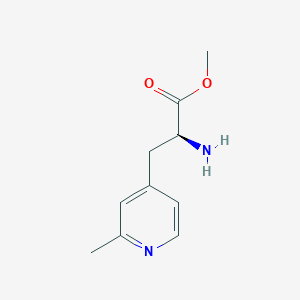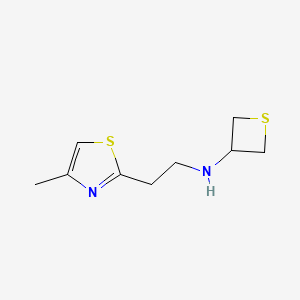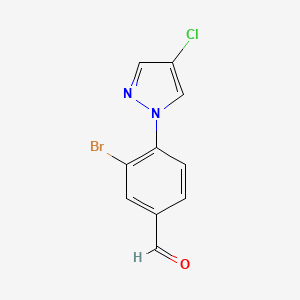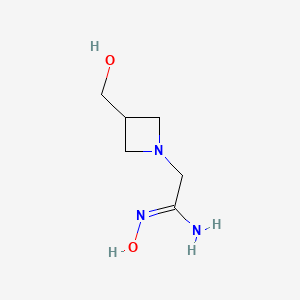
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This is followed by the aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
化学反応の分析
Types of Reactions
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkoxides and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers, esters, or halides depending on the nucleophile used.
科学的研究の応用
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide has several applications in scientific research:
作用機序
The mechanism of action of N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The hydroxyl and imidamide groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar structural features.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Spiro-azetidin-2-one: A spirocyclic compound with a four-membered azetidine ring fused to another ring.
Uniqueness
N-Hydroxy-2-(3-(hydroxymethyl)azetidin-1-yl)acetimidamide is unique due to the presence of both hydroxyl and imidamide functional groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C6H13N3O2 |
|---|---|
分子量 |
159.19 g/mol |
IUPAC名 |
N'-hydroxy-2-[3-(hydroxymethyl)azetidin-1-yl]ethanimidamide |
InChI |
InChI=1S/C6H13N3O2/c7-6(8-11)3-9-1-5(2-9)4-10/h5,10-11H,1-4H2,(H2,7,8) |
InChIキー |
CSQNFTQEIQYUET-UHFFFAOYSA-N |
異性体SMILES |
C1C(CN1C/C(=N/O)/N)CO |
正規SMILES |
C1C(CN1CC(=NO)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



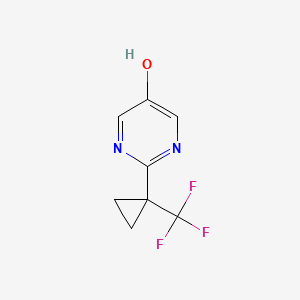
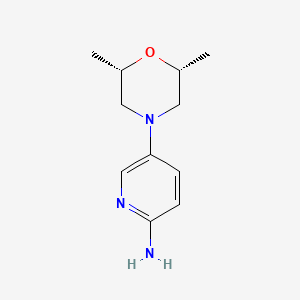

![Methyl 7-bromo-2-oxo-8-(piperidin-1-ylmethyl)-2H-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B13325560.png)


